REACTION_CXSMILES
|
Cl.C(O)C.[N+:5]([C:8]1[CH:19]=[CH:18][C:11]([CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[CH:10][CH:9]=1)([O-])=O>O.[Pd]>[NH2:5][C:8]1[CH:19]=[CH:18][C:11]([CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 kg
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
9.62 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CN2N=CN=C2)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The batch was well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stainless steel vessel was inerted with nitrogen and connected via its vent to a mobile scrubber unit
|
Type
|
WASH
|
Details
|
The vessel, funnel and line were rinsed with water
|
Type
|
CUSTOM
|
Details
|
settled at 65° C
|
Type
|
ADDITION
|
Details
|
At the end of this addition
|
Type
|
TEMPERATURE
|
Details
|
the batch was heated at 70°-75° C. for a further 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
reaction and single spot formation
|
Type
|
TEMPERATURE
|
Details
|
The batch was cooled to 60° C.
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
coated with hyflo (1.5 kg) to another vessel
|
Type
|
FILTRATION
|
Details
|
The reaction vessel, filter
|
Type
|
WASH
|
Details
|
lines were washed with water (10 l)
|
Type
|
FILTRATION
|
Details
|
This batch was filtered
|
Type
|
ADDITION
|
Details
|
added to the previously filtered batch together with a 10 1 water
|
Type
|
WASH
|
Details
|
wash of the vessel
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
FILTRATION
|
Details
|
filtered batch (215 l)
|
Type
|
DISTILLATION
|
Details
|
was distilled at atmospheric pressure until 70 1 of distillate
|
Type
|
CUSTOM
|
Details
|
had been removed (vapour temperature
|
Type
|
CUSTOM
|
Details
|
was 83° C. at this point
|
Type
|
ADDITION
|
Details
|
Water (30 l) was added
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
CUSTOM
|
Details
|
reached 95° C.
|
Type
|
DISTILLATION
|
Details
|
distillation at a boiling point of ≤70° C
|
Type
|
CUSTOM
|
Details
|
A further 70 1 of distillate was removed
|
Type
|
CUSTOM
|
Details
|
to leave a residual volume of 69 l
|
Type
|
CUSTOM
|
Details
|
The batch had crystallised at this point
|
Type
|
TEMPERATURE
|
Details
|
the slurry was cooled to ≤20° C. over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The batch was gently stirred
|
Type
|
WAIT
|
Details
|
aged overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The batch was cooled to 0° C.
|
Type
|
WAIT
|
Details
|
aged for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water at 0°-5° C. (10 l)
|
Type
|
CUSTOM
|
Details
|
The batch was dried overnight at 50° C., in vacuo with a nitrogen
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CN2N=CN=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |